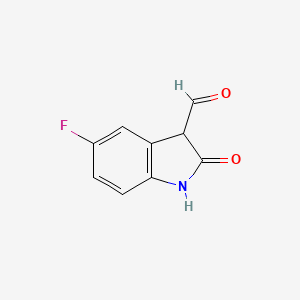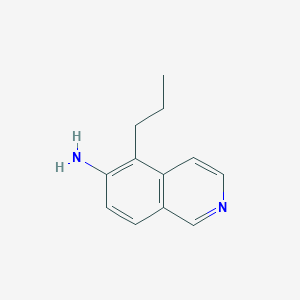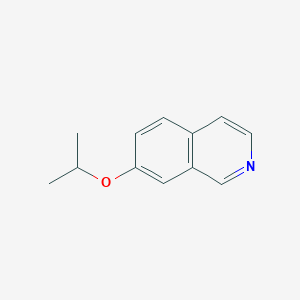
3-Nitro-5-(trimethylsilyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-5-(trimethylsilyl)-1,2-oxazole is a heterocyclic compound that contains a nitro group and a trimethylsilyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trimethylsilyl)-1,2-oxazole typically involves the nitration of 5-(trimethylsilyl)-1,2-oxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive nitrating agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-5-(trimethylsilyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5-(trimethylsilyl)-1,2-oxazole.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-5-(trimethylsilyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-5-(trimethylsilyl)-1,2-oxazole depends on its specific application. In general, the nitro group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1,2,4-triazole-5-one: Another nitro-containing heterocycle with applications in energetic materials.
3-Trinitromethyl-5-nitramino-1H-1,2,4-triazole: A highly energetic compound used in explosives.
5-Nitro-1,2,4-triazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
3-Nitro-5-(trimethylsilyl)-1,2-oxazole is unique due to the presence of both a nitro group and a trimethylsilyl group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
96914-20-4 |
|---|---|
Formule moléculaire |
C6H10N2O3Si |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
trimethyl-(3-nitro-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C6H10N2O3Si/c1-12(2,3)6-4-5(7-11-6)8(9)10/h4H,1-3H3 |
Clé InChI |
FZPVRCCOTIZPGI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=NO1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)



![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)








